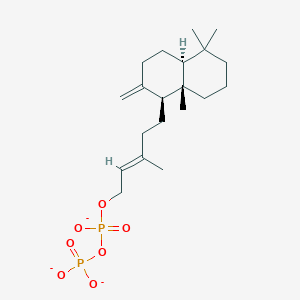
1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-N-hexadecanoyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexadecanoyl-O-(1-octadecanoyl-2-oleoyl-sn-glycero-3-phospho)-L-serine is an N-acyl-O-(3-sn-phosphatidyl)-L-serine obtained by formal condensation of the carboxy group of hexadecanoic acid with the amino group of 1-octadecanoyl-2-oleoyl-sn-glycero-3-phospho-L-serine. It has a role as a mouse metabolite. It derives from a 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoserine. It is a conjugate acid of a N-hexadecanoyl-O-(1-octadecanoyl-2-oleoyl-sn-glycero-3-phospho)-L-serine(2-).
Scientific Research Applications
Metabolic Pathways and Organic Acid Interactions
1-Octadecanoyl-2-(9Z-Octadecenoyl)-sn-glycero-3-phospho-N-hexadecanoyl-L-serine, as part of its broader family of compounds, plays a role in intricate metabolic pathways. For instance, serine is involved in the conversion of glycine to sugars in wheat leaves, highlighting its importance as an intermediate in the metabolism of various organic acids and amino acids. These pathways are critical for understanding basic plant physiology and can have applications in improving agricultural practices and crop yields (Wang & Burris, 1963).
Liposome Drug Carrier Systems
Compounds like 1-Octadecanoyl-2-(9Z-Octadecenoyl)-sn-glycero-3-phospho-N-hexadecanoyl-L-serine have applications in the design of liposome drug carrier systems. For example, mifamurtide uses a multilamellar liposome drug carrier system containing synthetic phospholipids for macrophage activation, targeting immune cells in the lungs and demonstrating antiosteosarcoma effects. This application is crucial for developing targeted therapies in cancer treatment (Anderson, Tomaras, & McConnell, 2010).
Serine Hydrolase Inhibition
Serine hydrolases, of which serine is a part, are a broad class of enzymes with diverse functions. They are targets of organophosphorus compounds, which have implications in toxicology and pharmacology. Understanding the interaction and inhibition patterns of serine hydrolases can lead to the development of new therapies and detoxification strategies (Casida & Quistad, 2005).
Cross-Species Safety of D-Serine
D-Serine, related to the serine family, has been assessed for various psychiatric and neurological conditions. Evaluating the safety of serine compounds across different species is vital for its application in human medicine, ensuring treatments are both effective and safe (Meftah, Hasegawa, & Kantrowitz, 2021).
Alanine Racemase Inhibition
Serine and its derivatives are involved in the inhibition of alanine racemase, an enzyme critical for bacterial cell wall synthesis. Understanding the inhibitory mechanisms can lead to the development of new antibacterial agents, addressing the growing issue of antibiotic resistance (Azam & Jayaram, 2015).
properties
Product Name |
1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-N-hexadecanoyl-L-serine |
|---|---|
Molecular Formula |
C58H110NO11P |
Molecular Weight |
1028.5 g/mol |
IUPAC Name |
(2S)-2-(hexadecanoylamino)-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C58H110NO11P/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-56(61)67-50-53(70-57(62)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2)51-68-71(65,66)69-52-54(58(63)64)59-55(60)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3/h26,28,53-54H,4-25,27,29-52H2,1-3H3,(H,59,60)(H,63,64)(H,65,66)/b28-26-/t53-,54+/m1/s1 |
InChI Key |
DMBATYOPPCIICJ-YWPJBLNKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



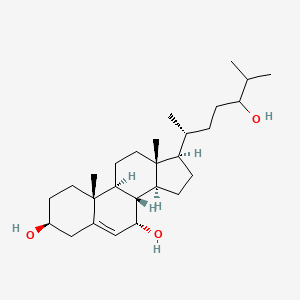

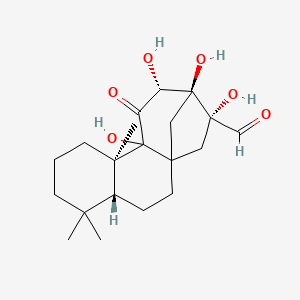





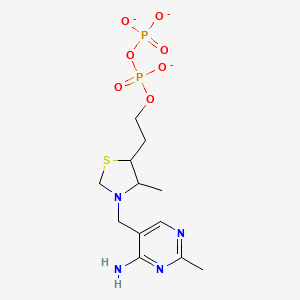
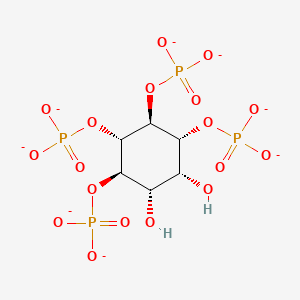
![(2S,3S,3a'S,4S,5'R)-8'-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5'-pentyl-3',3a',5',6'-tetrahydrospiro[oxolane-2,2'-pyrano[2,3,4-de][1]benzopyran]-9'-carboxylic acid](/img/structure/B1263399.png)
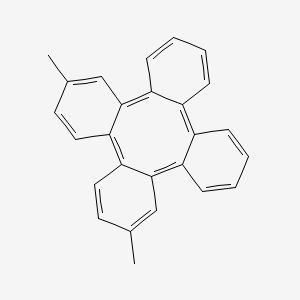
![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)
